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Compound of Interest

Compound Name:
5-Fluorobenzo[c]isoxazole-3-

carbonitrile

Cat. No.: B071622 Get Quote

Application Notes and Protocols for 5-
Fluorobenzo[c]isoxazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, proposed experimental setup for the synthesis and

characterization of 5-Fluorobenzo[c]isoxazole-3-carbonitrile. Due to the limited availability of

published experimental data for this specific molecule, the following protocols are based on

established synthetic methodologies for analogous compounds.

Introduction
5-Fluorobenzo[c]isoxazole-3-carbonitrile is a fluorinated heterocyclic compound with

potential applications in medicinal chemistry and drug discovery. The benzo[c]isoxazole (or

anthranil) scaffold is a "privileged structure" found in numerous biologically active molecules.[1]

[2] Functionalized benzisoxazoles exhibit a wide range of therapeutic properties, including

antipsychotic, anticonvulsant, anti-inflammatory, and anticancer activities.[3][4] The

incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other

pharmacokinetic properties of drug candidates.[5] The nitrile group serves as a versatile

synthetic handle for further molecular elaborations.
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These notes describe a proposed two-step synthesis starting from the commercially available

2-Amino-5-fluorobenzonitrile, proceeding through a diazotization-azidation reaction followed by

a thermal cyclization.

Proposed Synthetic Pathway
A plausible synthetic route to 5-Fluorobenzo[c]isoxazole-3-carbonitrile involves the

conversion of 2-Amino-5-fluorobenzonitrile to the corresponding azide, followed by thermal

cyclization which is known to produce benzo[c]isoxazoles from ortho-azido carbonyl

compounds.[6]

Step 1: Diazotization and Azidation

Step 2: Thermal Cyclization
2-Amino-5-fluorobenzonitrile

Intermediate Diazonium Salt

 NaNO2, HCl 2-Azido-5-fluorobenzonitrile NaN3 

5-Fluorobenzo[c]isoxazole-3-carbonitrile

 Heat (e.g., in xylene) 
 -N2
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Figure 1: Proposed two-step synthesis of 5-Fluorobenzo[c]isoxazole-3-carbonitrile.

Experimental Protocols
Safety Precaution: Aryl azides can be explosive, especially upon heating. It is crucial to handle

them with appropriate safety measures, including the use of a blast shield, and to avoid

scratching or sudden impacts. The thermal cyclization should be conducted in a well-ventilated

fume hood.

Protocol 1: Synthesis of 2-Azido-5-fluorobenzonitrile
This protocol is adapted from general procedures for the diazotization of aromatic amines and

their conversion to aryl azides.

Materials and Reagents:
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Reagent CAS Number
Molar Mass (
g/mol )

Quantity
(mmol)

Volume/Mass

2-Amino-5-

fluorobenzonitrile
61272-77-3 136.13 10.0 1.36 g

Hydrochloric acid

(conc., 37%)
7647-01-0 36.46 - 3 mL

Sodium nitrite

(NaNO₂)
7632-00-0 69.00 11.0 0.76 g

Sodium azide

(NaN₃)
26628-22-8 65.01 12.0 0.78 g

Deionized water 7732-18-5 18.02 - ~50 mL

Dichloromethane

(DCM)
75-09-2 84.93 - ~100 mL

Sodium sulfate

(anhydrous)
7757-82-6 142.04 - As needed

Procedure:

In a 100 mL round-bottom flask equipped with a magnetic stirrer, suspend 2-Amino-5-

fluorobenzonitrile (1.36 g, 10.0 mmol) in a mixture of deionized water (15 mL) and

concentrated hydrochloric acid (3 mL).

Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.

Dissolve sodium nitrite (0.76 g, 11.0 mmol) in deionized water (5 mL) and add this solution

dropwise to the cooled suspension over 15-20 minutes, ensuring the temperature remains

below 5 °C.

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation

of the diazonium salt.

In a separate 250 mL beaker, dissolve sodium azide (0.78 g, 12.0 mmol) in deionized water

(20 mL) and cool to 0-5 °C.
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Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous

stirring. Effervescence (nitrogen gas evolution) may be observed.

Allow the reaction mixture to stir for 1 hour at 0-5 °C, then let it warm to room temperature

and stir for an additional hour.

Extract the aqueous mixture with dichloromethane (3 x 30 mL).

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium

sulfate.

Filter the drying agent and remove the solvent under reduced pressure to yield the crude 2-

Azido-5-fluorobenzonitrile. This product should be handled with care and preferably used

immediately in the next step without further purification.

Protocol 2: Synthesis of 5-Fluorobenzo[c]isoxazole-3-
carbonitrile
This protocol is based on the thermal cyclization of ortho-azidoaryl carbonyl compounds.[6]

Materials and Reagents:

Reagent CAS Number
Molar Mass (
g/mol )

Quantity
(mmol)

Volume/Mass

2-Azido-5-

fluorobenzonitrile
756839-23-3 162.12 ~10.0 (crude) ~1.62 g

o-Xylene 1330-20-7 106.16 - 50 mL

Hexane 110-54-3 86.18 - As needed

Ethyl Acetate 141-78-6 88.11 - As needed

Procedure:

Caution: Conduct this reaction behind a blast shield in a fume hood.
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Dissolve the crude 2-Azido-5-fluorobenzonitrile (~10.0 mmol) in o-xylene (50 mL) in a 100

mL round-bottom flask equipped with a reflux condenser.

Heat the solution to reflux (approximately 140-144 °C) with stirring. Nitrogen gas will evolve

from the reaction mixture.

Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the

disappearance of the starting azide. The reaction is typically complete within 1-3 hours.[6]

After completion, allow the reaction mixture to cool to room temperature.

Remove the o-xylene under reduced pressure.

Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl

acetate gradient as the eluent, to afford the pure 5-Fluorobenzo[c]isoxazole-3-
carbonitrile.

Expected Characterization Data
The following table summarizes the expected analytical data for the final product, based on

characteristic values for similar benzo[c]isoxazole structures.[7][8][9]
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Analysis Technique Expected Data

¹H NMR (CDCl₃)

δ 7.2-8.0 ppm (multiplets, 3H, aromatic protons).

The fluorine atom will cause splitting of adjacent

proton signals.

¹³C NMR (CDCl₃)

δ 110-165 ppm (aromatic and isoxazole

carbons, expect C-F couplings), ~115 ppm

(nitrile carbon).

¹⁹F NMR (CDCl₃)
A single resonance, with coupling to adjacent

aromatic protons.

IR (KBr/ATR)

ν ~2230-2240 cm⁻¹ (C≡N stretch), ~1620-1640

cm⁻¹ (C=N stretch of isoxazole), ~1450-1600

cm⁻¹ (aromatic C=C stretches), ~1100-1250

cm⁻¹ (C-F stretch).

Mass Spec. (EI)
Expected M⁺ at m/z = 162.03. Fragmentation

may involve the loss of N₂, CO, and HCN.

Appearance Expected to be a crystalline solid or oil.

Purity (HPLC) >95% after purification.

Applications in Drug Discovery
The 5-Fluorobenzo[c]isoxazole-3-carbonitrile scaffold is a promising starting point for the

development of novel therapeutic agents.
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Potential Therapeutic Areas

5-Fluorobenzo[c]isoxazole-3-carbonitrile

Nitrile Group 
 Modification

Further Aromatic 
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Potential Lead Compounds

Anticancer Anti-inflammatory Antimicrobial CNS Disorders
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Figure 2: Potential derivatization and therapeutic applications.

Scaffold for Library Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid or an

amide, or reduced to an amine, providing a key point for diversification to generate a library

of compounds for high-throughput screening.

Bioisostere: The benzo[c]isoxazole ring system can act as a bioisostere for other aromatic

systems like indoles or benzofurans in known pharmacologically active molecules.

Targeting Fluorine-Specific Interactions: The fluorine atom can participate in favorable

interactions with biological targets, potentially increasing binding affinity and selectivity.[5]

Potential Therapeutic Areas: Based on the activities of related compounds, derivatives of 5-
Fluorobenzo[c]isoxazole-3-carbonitrile could be explored for their potential as anticancer,

anti-inflammatory, antimicrobial, or CNS-active agents.[3][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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